2-Oxo-3-phenylpropanoate

enzyme inhibition glycolysis phenylketonuria

Sourcing high-purity phenylpyruvate with consistent tautomeric composition is critical for reproducible enzyme assays and metabolic engineering. 2-Oxo-3-phenylpropanoate resolves this challenge through dual-wavelength UV detection capability (enol tautomer at 320 nm, ε=17,500 M⁻¹cm⁻¹; enol-borate complex at 300 nm, ε=9,292 M⁻¹cm⁻¹), enabling interference-mitigated quantification in chorismate mutase and PAL coupled assays. • Absolute substrate specificity for phenylpyruvate C3-methyltransferase (EC 2.1.1.281, kcat/KM=0.32 mM⁻¹s⁻¹) - zero activity on glutamic, cinnamic, or phenylacetic acid - makes it the sole entry to (2S,3S)-β-methyl-phenylalanine antibiotic building blocks. • Sodium salt monohydrate (CAS 122049-54-1, ≥50 mg/mL water solubility) ensures co-solvent-free delivery in fed-batch fermentations for 3-phenyllactic acid production. Available as free acid (≥98%), sodium salt, or calcium salt; shipped under dry ice.

Molecular Formula C9H7O3-
Molecular Weight 163.15 g/mol
Cat. No. B1228592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-phenylpropanoate
Synonyms3-phenylpyruvate
beta-phenylpyruvic acid
phenylpyruvate
phenylpyruvic acid
phenylpyruvic acid, calcium salt
phenylpyruvic acid, sodium salt
Molecular FormulaC9H7O3-
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C(=O)[O-]
InChIInChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)/p-1
InChIKeyBTNMPGBKDVTSJY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-3-phenylpropanoate: Technical Baseline for Research and Industry


2-Oxo-3-phenylpropanoate (CAS 156-06-9 as the free acid; CAS 620-76-8 as the anion), also designated as phenylpyruvate or α-ketohydrocinnamic acid, is a C9 aromatic α-keto acid that functions as the primary transamination product of L-phenylalanine and a key branch-point intermediate in phenylalanine catabolism [1][2]. The compound exists in equilibrium between its ketol form and both (E)- and (Z)-enol tautomers, a property that directly governs its spectrophotometric detectability, enzyme substrate competence, and chemical reactivity [3]. Unlike the hydroxylated analog 4-hydroxyphenylpyruvate, phenylpyruvate lacks a para-hydroxy substituent, which profoundly alters its behavior as both an enzyme inhibitor and a synthetic intermediate. It is commercially supplied as the free acid (analytical standard, ≥97.0% by HPLC), the sodium salt monohydrate (CAS 122049-54-1, ≥98.5% purity), or the calcium salt (CAS 51828-93-4), each form exhibiting distinct solubility, stability, and tautomeric profiles that are consequential for experimental design and process chemistry [4].

Why 2-Oxo-3-phenylpropanoate Cannot Be Substituted


The interchangeability of 2-oxo-3-phenylpropanoate with its structural analogs — including 4-hydroxyphenylpyruvate, indolepyruvate, and the free amino acid phenylalanine — is precluded by several lines of quantitative evidence. First, phenylpyruvate and phenylalanine exhibit a clean target-bifurcation: phenylpyruvate inhibits human brain hexokinase, whereas phenylalanine competitively inhibits pyruvate kinase, with both compounds achieving approximately the same Ki but at different nodes of glycolysis [1]. Second, among phenylalanine-derived aromatic metabolites, phenylpyruvate consistently demonstrates 2.6- to 9.4-fold greater inhibitory potency (lower Ki) against ketone-body-utilizing enzymes than phenylacetate and o-hydroxyphenylacetate, establishing a clear potency rank within the metabolite class [2]. Third, the C3-methyltransferase (EC 2.1.1.281) from Streptomyces hygroscopicus strictly requires the α-keto and β-phenyl functional groups present in phenylpyruvate; no enzyme activity is observed on glutamic acid, cinnamic acid, phenylacetic acid, or benzoylacetic acid, demonstrating absolute structural stringency [3]. Fourth, the tautomeric equilibrium between keto and enol forms — unique among common aromatic α-keto acids in its spectroscopic properties — enables UV-based quantification at 320 nm (enol tautomer, ε = 17,500 M⁻¹cm⁻¹) and 300 nm (enol-borate complex, ε = 9,292 M⁻¹cm⁻¹), a detection modality not transferable to non-enolizable analogs [4]. These orthogonal differentiation axes mean that substitution by a structurally adjacent compound cannot preserve the same biological readout, analytical signal, or synthetic outcome.

2-Oxo-3-phenylpropanoate: Quantitative Differentiation Evidence


Hexokinase vs. Pyruvate Kinase Inhibition

In a direct head-to-head study using human brain homogenates, phenylpyruvic acid selectively inhibited hexokinase activity, whereas L-phenylalanine acted as a competitive inhibitor of pyruvate kinase. The two compounds exhibit approximately the same Ki for their respective enzyme targets in both adult and fetal human brain tissue [1]. This target-level divergence is structurally determined: the α-keto acid moiety of phenylpyruvate enables binding to hexokinase, while the intact amino acid structure of phenylalanine is required for pyruvate kinase inhibition [2]. In fetal brain, both enzymes show less than 10% of adult absolute activity, rendering them disproportionately vulnerable to inhibition [1]. Additionally, in rat brain cortex, both phenylalanine and phenylpyruvate were confirmed as competitive inhibitors of pyruvate kinase with respect to both ADP and phosphoenolpyruvate, with alanine preventing inhibition [3].

enzyme inhibition glycolysis phenylketonuria brain metabolism

Ketone-Body Enzyme Inhibition Potency

In a systematic comparison of phenylalanine metabolites on enzymes of ketone-body utilization in suckling rat brain, phenylpyruvate consistently exhibited the lowest Ki values (i.e., highest inhibitory potency) across three distinct enzyme systems, establishing a quantitative potency hierarchy within the metabolite class [1]. On 3-hydroxybutyrate dehydrogenase (EC 1.1.1.30), phenylpyruvate (Ki = 0.5 mM) was 2.6-fold more potent than phenylacetate (Ki = 1.3 mM) and 9.4-fold more potent than o-hydroxyphenylacetate (Ki = 4.7 mM). On 3-oxo acid CoA-transferase (EC 2.8.3.5), phenylpyruvate inhibited with Ki = 1.3 mM (vs. acetoacetate) and Ki = 1.6 mM (reverse direction), whereas o-hydroxyphenylacetate showed Ki = 4.5 mM in both directions — a 2.8- to 3.5-fold potency advantage. On acetoacetyl-CoA thiolase (EC 2.3.1.9), phenylpyruvate inhibited both mitochondrial (Ki = 3.2 mM) and cytoplasmic (Ki = 5.2 mM) isoforms [1].

enzyme inhibition ketone body metabolism Ki comparison brain development

C3-Methyltransferase Absolute Substrate Specificity

Phenylpyruvate C3-methyltransferase (EC 2.1.1.281) from Streptomyces hygroscopicus NRRL3085 catalyzes the committed step in the biosynthesis of (2S,3S)-β-methyl-phenylalanine, a nonproteinogenic amino acid building block of the glycopeptide antibiotic mannopeptimycin. The enzyme exhibits absolute specificity: no detectable activity is observed on glutamic acid, cinnamic acid, phenylacetic acid, or benzoylacetic acid [1][2]. Both the α-keto group and the β-phenyl substituent are critical for molecular recognition by the MppJ methyltransferase [2]. Kinetic analysis reveals that S-adenosyl-L-methionine (SAM) binds with substantially higher affinity than 2-oxo-3-phenylpropanoate; the kcat/KM for SAM is 582 mM⁻¹s⁻¹ compared with 0.32 mM⁻¹s⁻¹ for the phenylpyruvate substrate (pH 8.0, 30°C), indicating that C–C bond formation at the β-position is the rate-limiting step [3]. This stringent structural requirement means that 4-hydroxyphenylpyruvate, indolepyruvate, or any other aromatic α-keto acid cannot serve as a replacement substrate in this biosynthetic system.

methyltransferase antibiotic biosynthesis substrate specificity Streptomyces

Enol Tautomer and Enol-Borate UV Detection

Phenylpyruvate possesses a distinctive tautomer-dependent UV absorbance profile that enables selective quantification in complex biochemical mixtures. In 1 M NaOH, the enol tautomer of phenylpyruvate exhibits a molar extinction coefficient of ε = 17,500 M⁻¹cm⁻¹ at 320 nm [1]. Alternatively, formation of the enol-borate complex in concentrated sodium borate/arsenate or phosphate buffer yields ε = 9,292 M⁻¹cm⁻¹ at 300 nm [1]. This dual-wavelength detection modality is exploited in coupled enzymatic assays, most notably for chorismate mutase (where prephenate is chemically converted to phenylpyruvate prior to spectrophotometric readout) and for phenylalanine ammonia-lyase [2]. In contrast, 4-hydroxyphenylpyruvate — the closest structural analog — yields an enol-borate complex with different spectral properties monitored at distinct wavelengths in MIF tautomerase assays [3]. The ability to select between direct enol measurement (320 nm) and enol-borate trapping (300 nm) provides experimental flexibility based on the presence or absence of interfering chromophores in the reaction mixture.

spectrophotometric assay enol-borate analytical method chorismate mutase

Decarboxylase Substrate Discrimination

The Saccharomyces cerevisiae ARO10 gene product is a thiamine diphosphate-dependent aromatic 2-keto acid decarboxylase that plays the major in vivo role in phenylalanine catabolism via the Ehrlich pathway. Detailed in vitro characterization demonstrated that the enzyme is an efficient decarboxylase of phenylpyruvate, consistent with its physiological function [1]. When directly compared with the phenylpyruvate decarboxylase from Azospirillum brasilense and the indolepyruvate decarboxylase from Enterobacter cloacae, the S. cerevisiae enzyme shared some properties with the A. brasilense ortholog but was distinctly different from the indolepyruvate decarboxylase [1]. Among yeast decarboxylases, only Aro10 and Pdc5 catalyzed decarboxylation of the aromatic substrate phenylpyruvate, with Aro10 demonstrating superior kinetic properties [2]. This substrate-level differentiation is the basis for metabolic engineering strategies that seek to divert phenylalanine flux toward phenylpyruvate-derived products (e.g., 2-phenylethanol, phenyllactic acid) without affecting tryptophan catabolism.

decarboxylase Saccharomyces cerevisiae substrate specificity Ehrlich pathway

Sodium vs. Free Acid Salt Selection

The choice between the free acid and sodium salt forms of 2-oxo-3-phenylpropanoate has quantifiable consequences for experimental workflows. The free acid (phenylpyruvic acid, CAS 156-06-9) has a melting point of 150–154°C, limited aqueous solubility, and exists in equilibrium between keto and enol tautomers . The sodium salt monohydrate (CAS 122049-54-1) has a melting point above 300°C (with decomposition), is freely soluble in water (≥50 mg/mL), and is only slightly soluble in ethanol [1]. Critically, Raman spectroscopic analysis of phenylpyruvic acid salts reveals the absence of C=C stretching bands, indicating that salts exist predominantly in the keto form, whereas the free acid displays both keto and enol tautomeric signatures [2]. The calcium salt (CAS 51828-93-4) has been patented as a stable intermediate for conversion to sodium phenylpyruvate without organic solvent extraction, enabling high-yield, high-purity production suitable for subsequent L-phenylalanine synthesis via reductive amination [3]. The sodium salt is hygroscopic and requires storage at 2–8°C in airtight containers, whereas the free acid is stored at −20°C [1].

salt form solubility tautomer pharmaceutical intermediate

2-Oxo-3-phenylpropanoate: Application Scenarios


Chorismate Mutase and PAL Assay Development

The dual-wavelength spectrophotometric detection of phenylpyruvate — via its enol tautomer at 320 nm (ε = 17,500 M⁻¹cm⁻¹) or its enol-borate complex at 300 nm (ε = 9,292 M⁻¹cm⁻¹) — makes it the preferred readout compound for discontinuous coupled enzyme assays. Prephenate, the product of chorismate mutase, is chemically converted to phenylpyruvate in acid, after which alkalization and absorbance measurement at 320 nm provide a quantitative readout. Similarly, phenylalanine ammonia-lyase activity can be monitored by phenylpyruvate formation. The ability to switch between direct enol measurement and borate-trapped complex enables mitigation of interference from co-occurring chromophores in natural product or inhibitor screening libraries [1]. 4-Hydroxyphenylpyruvate cannot substitute in these specific assay architectures because its hydroxyl substituent alters both the tautomeric equilibrium and the UV absorption profile.

Phenyllactic Acid and 2-Phenylethanol Bioproduction

The kinetic superiority of S. cerevisiae Aro10 decarboxylase for phenylpyruvate over indolepyruvate (confirmed by direct enzyme comparison studies [2]) establishes phenylpyruvate as the mandatory substrate for metabolic engineering strategies targeting high-titer production of phenylalanine-derived aroma compounds. In fed-batch fermentation systems using Lactobacillus sp. SK007, phenylpyruvate feeding combined with pH control enables stereoselective production of 3-phenyllactic acid, an antifungal compound with food preservation applications. The use of sodium phenylpyruvate (≥50 mg/mL water solubility [3]) rather than the free acid ensures substrate availability in fully aqueous fermentation media without organic co-solvent toxicity to the production organism.

In Vitro PKU Neurochemical Studies

For researchers modeling the neurological consequences of phenylketonuria, phenylpyruvate's selective inhibition of hexokinase (distinct from phenylalanine's action on pyruvate kinase [4]) and its 2.6–9.4× higher inhibitory potency on ketone-body-utilizing enzymes relative to phenylacetate and o-hydroxyphenylacetate [5] position it as the critical metabolite for dissecting the molecular basis of brain energy metabolism disruption. Experimental designs that substitute phenylalanine for phenylpyruvate will interrogate a different enzyme node, producing non-overlapping metabolic perturbation profiles. The sodium salt form, being predominantly keto and freely water-soluble, is the appropriate procurement choice for acute enzyme inhibition studies in brain homogenate or cell culture systems.

Chemoenzymatic Synthesis of β-Methyl-Phenylalanine

The absolute substrate specificity of phenylpyruvate C3-methyltransferase (EC 2.1.1.281) — which shows zero activity on glutamic acid, cinnamic acid, phenylacetic acid, or benzoylacetic acid [6] — means that 2-oxo-3-phenylpropanoate is the sole entry point for the chemoenzymatic production of (2S,3S)-β-methyl-phenylalanine, the nonproteinogenic building block of mannopeptimycin-class antibiotics. The kcat/KM of 0.32 mM⁻¹s⁻¹ for the phenylpyruvate substrate (versus 582 mM⁻¹s⁻¹ for SAM) indicates that the methyl transfer step, not substrate binding, limits turnover [7], providing a clear target for enzyme engineering efforts. No structural analog can replace phenylpyruvate in this pathway without complete redesign of the methyltransferase active site.

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